2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide
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Overview
Description
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and phenyl groups are introduced through substitution reactions, while the thiophene moiety is incorporated via a thiolation reaction. The final step involves the formation of the acetamide linkage through a condensation reaction with the appropriate amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the chlorophenyl group can participate in π-π stacking interactions. The thiophene moiety can engage in sulfur-π interactions, and the acetamide linkage can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide .
Uniqueness
What sets 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide apart is its combination of a triazole ring, a chlorophenyl group, and a thiophene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C22H18ClN5OS2 |
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Molecular Weight |
468.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5OS2/c1-15(19-8-5-13-30-19)24-25-20(29)14-31-22-27-26-21(16-6-3-2-4-7-16)28(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3,(H,25,29)/b24-15+ |
InChI Key |
HILUEGMROBGNND-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CS4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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